molecular formula C11H16N6O B13992761 4-Amino-2-imino-6-pentylpteridin-8(2H)-ol CAS No. 50627-28-6

4-Amino-2-imino-6-pentylpteridin-8(2H)-ol

Cat. No.: B13992761
CAS No.: 50627-28-6
M. Wt: 248.28 g/mol
InChI Key: FDALLINISDXAQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pteridinediamine,6-pentyl-, 8-oxide typically involves the reaction of appropriate pteridine derivatives with specific reagents under controlled conditions. One common method includes the use of pteridine-2,4-diamine as a starting material, which undergoes alkylation with pentyl halides to introduce the pentyl group at the 6-position. The oxidation at the 8-position can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants .

Industrial Production Methods

Industrial production of 2,4-Pteridinediamine,6-pentyl-, 8-oxide may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Pteridinediamine,6-pentyl-, 8-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidants.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized pteridine compounds .

Scientific Research Applications

2,4-Pteridinediamine,6-pentyl-, 8-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Pteridinediamine,6-pentyl-, 8-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Pteridinediamine,6-pentyl-, 8-oxide is unique due to its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

CAS No.

50627-28-6

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

8-hydroxy-2-imino-6-pentylpteridin-4-amine

InChI

InChI=1S/C11H16N6O/c1-2-3-4-5-7-6-17(18)10-8(14-7)9(12)15-11(13)16-10/h6,18H,2-5H2,1H3,(H3,12,13,15)

InChI Key

FDALLINISDXAQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN(C2=NC(=N)N=C(C2=N1)N)O

Origin of Product

United States

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